N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
N(3,5-DI-MEO-PH)-2-((3-(4-MEO-PH)4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxyphenyl and quinazolinone moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(3,5-DI-MEO-PH)-2-((3-(4-MEO-PH)4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. A common synthetic route may include:
Formation of Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Functionalization: Introduction of methoxyphenyl groups and thioacetamide moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N(3,5-DI-MEO-PH)-2-((3-(4-MEO-PH)4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the quinazolinone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a therapeutic agent.
Medicine: Exploration of its pharmacological properties and potential use in drug development.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of N(3,5-DI-MEO-PH)-2-((3-(4-MEO-PH)4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE likely involves interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Methoxyphenyl Derivatives: Compounds with methoxy groups on aromatic rings.
Uniqueness
N(3,5-DI-MEO-PH)-2-((3-(4-MEO-PH)4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE is unique due to the specific combination of methoxyphenyl and quinazolinone moieties, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H23N3O5S |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H23N3O5S/c1-31-18-10-8-17(9-11-18)28-24(30)21-6-4-5-7-22(21)27-25(28)34-15-23(29)26-16-12-19(32-2)14-20(13-16)33-3/h4-14H,15H2,1-3H3,(H,26,29) |
InChI Key |
UQCJTZXIKARQDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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